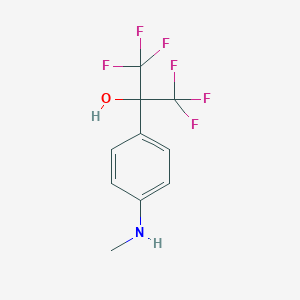

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL

描述

This compound features a hexafluoroisopropyl (HFIP) backbone linked to a para-substituted phenyl ring with a methylamino group (-NHCH₃).

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL typically involves the reaction of 4-(methylamino)phenyl compounds with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high efficiency and minimal waste generation. The use of continuous flow reactors and automated systems ensures consistent quality and scalability of production.

化学反应分析

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and organolithium compounds facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones and aldehydes.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of high-performance materials and coatings.

作用机制

The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. The mechanism involves binding to active sites and modulating the activity of target proteins, leading to various biochemical effects.

相似化合物的比较

Structural and Functional Comparison with Analogs

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring substituent significantly alter biological activity and physicochemical properties:

Key Insights :

- Electron-withdrawing groups (e.g., -I, -F) enhance stability and influence binding to nuclear receptors like RORγ .

- Hydrophilic groups (e.g., -OH in BPAF) reduce lipophilicity (Log P = 4.2 vs. ~5.5 for methylamino analog), affecting membrane permeability .

- Basic amines (e.g., -NHCH₃) may improve solubility and target engagement in acidic microenvironments (e.g., tumors) .

Physicochemical Properties

The hexafluoroisopropyl group confers unique properties:

| Property | Target Compound | HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) | HFPP (1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol) |

|---|---|---|---|

| pKa (in water) | ~8–9 (estimated) | 9.55 | 8.8 |

| Molecular Weight (g/mol) | 273.18 | 168.04 | 232.11 |

| Boiling Point | Not reported | 58–60°C | 142–144°C |

| Log P | ~5.5 (predicted) | 1.9 | 3.1 |

Key Insights :

- The methylamino group increases basicity compared to hydroxyl analogs (e.g., BPAF, pKa ~10–12 for -OH vs. ~8–9 for -NHCH₃) .

- Higher molecular weight and Log P in the target compound suggest enhanced lipophilicity, favoring blood-brain barrier penetration or protein binding .

Anticancer Agents:

- YLT26 : Inhibits breast cancer cell growth (IC₅₀ = 1.2 µM) via ROS-mediated apoptosis .

- Compound 52 (Ethylsulfonyl-HFIP analog): Shows tumor growth inhibition (TGI = 68% in vivo) with improved pharmacokinetics due to HFIP stability .

Anti-inflammatory Agents:

- SR1001 : Reduces TH17 differentiation (IC₅₀ = 150 nM) by antagonizing RORγ transcriptional activity .

Key Insight : The HFIP core enhances metabolic stability in vivo, making it a privileged scaffold in drug design .

生物活性

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol (CAS No. 1481-11-4) is a fluorinated alcohol with a unique chemical structure that includes a hexafluoroisopropanol moiety and a methylamino phenyl group. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula : C10H9F6NO

- Molecular Weight : 273.18 g/mol

- Melting Point : 147°C to 152°C

- Appearance : Crystalline powder, light brown

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains was tested using the disk diffusion method. Results suggested that the compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cancer cell lines. The compound was subjected to MTT assays to evaluate its effect on cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 22 |

These results indicate that the compound has moderate cytotoxic effects on cancer cells, suggesting potential as an anticancer agent.

The proposed mechanism of action involves the disruption of cellular membranes due to the hydrophobic nature of the hexafluoroisopropanol group. This disrupts lipid bilayers in microbial cells and cancer cells alike, leading to increased permeability and eventual cell death.

Study on Skin Sensitization

A study was conducted utilizing the Local Lymph Node Assay (LLNA) to assess the skin sensitization potential of the compound. The results indicated a low sensitization response compared to control substances.

- Stimulation Index : Less than 3 indicates low sensitization potential.

This finding is crucial for evaluating the safety profile of the compound in topical formulations.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1,1,1,3,3,3-hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol?

- Methodological Answer :

- Step 1 : Use 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol as a precursor (3.4 mmol scale) dissolved in DMF with concentrated HCl for diazotization .

- Step 2 : Introduce sodium nitrite (1.66 g, 24 mmol) in H₂O at 0°C to form intermediate iodides (e.g., via potassium iodide addition) .

- Step 3 : Purify via silica gel chromatography (petroleum ether/ethyl acetate gradients) to achieve >95% purity. Adjust solvent ratios based on TLC monitoring .

Q. What purification challenges arise during synthesis, and how can they be addressed?

- Methodological Answer :

- Challenge : Co-elution of fluorinated byproducts due to similar polarity.

- Solution : Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) to resolve impurities . Confirm purity via ¹H NMR (e.g., δ 7.31–9.07 ppm for aromatic protons) .

Q. Which analytical techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–8.1 ppm) and trifluoromethyl groups (δ -63 to -70 ppm via ¹⁹F NMR) .

- Mass Spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z 658.9 [M+H]⁺ for derivatives) .

- Elemental Analysis : Validate C, H, N, F content (±0.3% deviation) .

Advanced Research Questions

Q. How does this compound modulate RORγ activity in autoimmune disease models?

- Methodological Answer :

- Mechanistic Insight : Acts as a synthetic ROR ligand (e.g., SR1001 derivative), suppressing TH17 differentiation by competitively binding to RORγ’s hydrophobic pocket .

- Experimental Design :

- In vitro : Treat CD4⁺ T-cells with 10 µM compound; measure IL-17A suppression via ELISA .

- In vivo : Administer 50 mg/kg/day in EAE mice; assess clinical scores and spinal cord histopathology .

Q. How can researchers resolve contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Hypothesis Testing :

- LogP Analysis : Calculate partition coefficient (e.g., LogP ~2.8 via HPLC) to predict solubility trends .

- Solvent Screening : Test hexafluoroisopropanol (HFIP), which enhances solubility in fluorinated polymers (e.g., 1000 g/L at 25°C) .

- Validation : Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .

Q. What strategies are effective for evaluating its antitumor potential in vivo?

- Methodological Answer :

- Model Selection :

- Xenograft Studies : Inject MDA-MB-231 breast cancer cells into nude mice; administer 20 mg/kg compound intraperitoneally .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) via LC-MS/MS; optimize dosing to maintain IC₅₀ levels .

- Mechanistic Probes : Perform RNA-seq on treated tumors to identify apoptosis pathways (e.g., ROS-mitochondrial activation) .

Q. Safety & Handling

Q. What precautions are required for safe storage and handling?

- Methodological Answer :

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[4-(methylamino)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6NO/c1-17-7-4-2-6(3-5-7)8(18,9(11,12)13)10(14,15)16/h2-5,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUCSXYYYRCQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355537 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-11-4 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。